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The Cellular Target of Dyngo-4a: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyngo-4a is a potent, cell-permeable small molecule inhibitor widely utilized in cell biology and neuroscience to probe the mechanisms of endocytosis. As an analog of the first-generation dynamin inhibitor, dynasore, **Dyngo-4a** exhibits significantly improved potency and reduced cytotoxicity, making it a valuable tool for studying dynamin-dependent cellular processes. This technical guide provides an in-depth overview of the cellular target of **Dyngo-4a**, its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

The Primary Cellular Target: Dynamin

The principal cellular target of **Dyngo-4a** is dynamin, a large GTPase that plays a critical role in membrane fission during endocytosis. Dynamin is essential for the scission of newly formed vesicles from the plasma membrane, a crucial step in processes such as clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1] **Dyngo-4a** exerts its inhibitory effects on multiple dynamin isoforms, including the brain-specific dynamin I (DynI) and the ubiquitously expressed dynamin II (DynII).[2][3]

Mechanism of Action

Dyngo-4a functions by inhibiting the GTPase activity of dynamin.[4] This enzymatic activity is necessary for dynamin to constrict and sever the neck of nascent endocytic vesicles, thereby







releasing them into the cytoplasm. By inhibiting this GTPase activity, **Dyngo-4a** effectively stalls the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach.[5][6]

Notably, **Dyngo-4a** demonstrates a preference for inhibiting dynamin in its helical oligomerization state, which is associated with clathrin-mediated endocytosis, over the ring-like state.[4][7] This suggests a degree of conformational selectivity in its inhibitory action. It is important to note that **Dyngo-4a** does not inhibit the basal GTPase activity of dynamin but rather the assembly-stimulated activity.[8][9]

Quantitative Data

The potency of **Dyngo-4a** has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

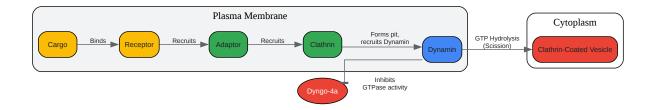


Target/Process	Assay Conditions	IC50 Value	Reference
Dynamin I (brain- derived)	GTPase assay	0.38 μΜ	[2][3][10]
Dynamin I (recombinant)	GTPase assay	1.1 μΜ	[2][10]
Dynamin II (recombinant)	GTPase assay	2.3 μΜ	[2][3][10]
Human Recombinant Dynamin I	Not specified	400 nM	
Human Recombinant Dynamin II	Not specified	200 nM	
Clathrin-Mediated Endocytosis	Transferrin uptake in U2OS cells	5.7 μΜ	[4][7][10]
Synaptic Vesicle Endocytosis	FM1-43 uptake in synaptosomes	26.8 μΜ	[11]
Botulinum Neurotoxin A uptake	Cultured hippocampal neurons	16.0 ± 1.2 μM	[3][12]

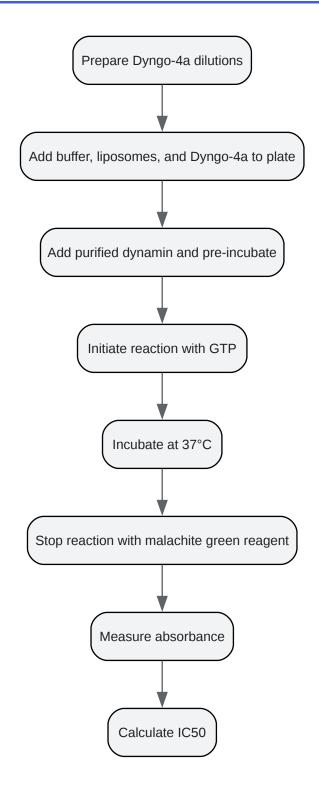
Signaling Pathway and Inhibition

The following diagram illustrates the role of dynamin in clathrin-mediated endocytosis and the point of inhibition by **Dyngo-4a**.









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